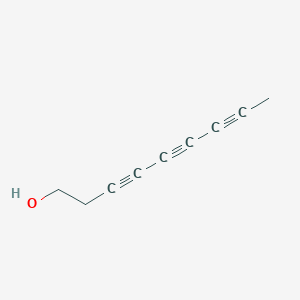
Nona-3,5,7-triyn-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nona-3,5,7-triyn-1-OL is a chemical compound with the molecular formula C₉H₈O. It is characterized by the presence of three triple bonds (alkyne groups) and a hydroxyl group (-OH) attached to a nine-carbon chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nona-3,5,7-triyn-1-OL can be synthesized through various chemical methods. One common approach involves the reaction of 1,4-dibromobutyne with monosubstituted acetylene alcohols, such as propargyl alcohol, in the presence of a catalytic system consisting of copper(I) bromide (CuBr), triethylamine (Et₃N), and potassium carbonate (K₂CO₃). This reaction typically occurs at temperatures between 55-60°C in dimethylformamide (DMF) solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of efficient catalytic systems and optimized reaction conditions can facilitate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Nona-3,5,7-triyn-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Nona-3,5,7-triyn-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Nona-3,5,7-triyn-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of multiple triple bonds and a hydroxyl group allows it to participate in diverse chemical reactions, influencing its activity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
3,5,7-Octatriyn-1-ol: Similar in structure but with one less carbon atom.
Nona-3,4-diene-6,8-diyn-1-ol: Contains both double and triple bonds, offering different reactivity.
Uniqueness
Nona-3,5,7-triyn-1-OL is unique due to its specific arrangement of triple bonds and the presence of a hydroxyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
54542-18-6 |
|---|---|
Fórmula molecular |
C9H8O |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
nona-3,5,7-triyn-1-ol |
InChI |
InChI=1S/C9H8O/c1-2-3-4-5-6-7-8-9-10/h10H,8-9H2,1H3 |
Clave InChI |
OMYDFQNJZABHNO-UHFFFAOYSA-N |
SMILES canónico |
CC#CC#CC#CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)
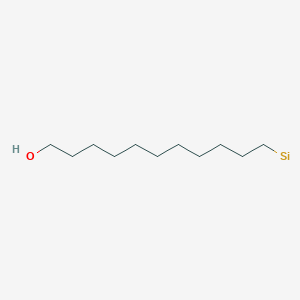
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
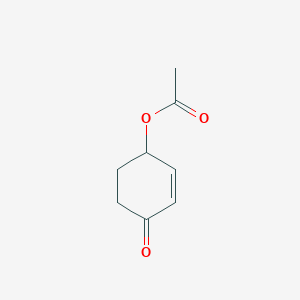

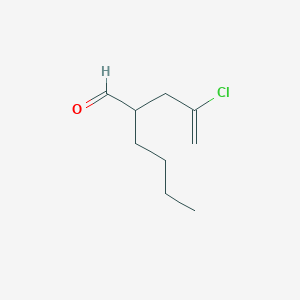
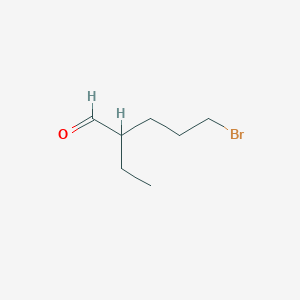
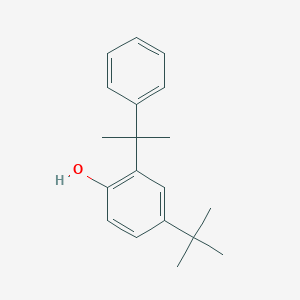
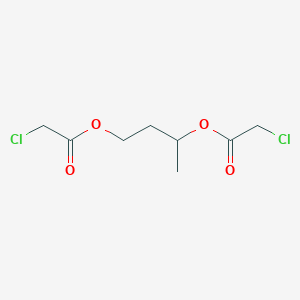
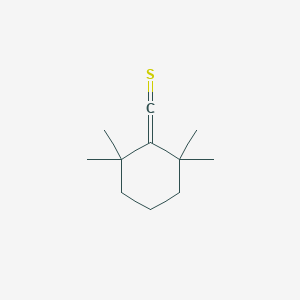
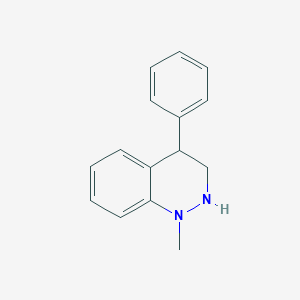
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
![1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]-](/img/structure/B14648993.png)
